molecular formula C10H11F2NO B8002649 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

Cat. No.: B8002649
M. Wt: 199.20 g/mol
InChI Key: YZOUDAPTBWZCKR-UHFFFAOYSA-N
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Description

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone typically involves the reaction of 4-dimethylaminobenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the condensation reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoroethanone moiety can engage in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Dimethylaminophenyl)pyridine
  • 2-(4-Dimethylaminophenyl)benzothiazole
  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one

Uniqueness

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone is unique due to the presence of both the dimethylamino group and the difluoroethanone moiety. This combination imparts distinct chemical properties, such as enhanced electron-donating ability and increased reactivity in certain chemical reactions. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c1-13(2)8-5-3-7(4-6-8)9(14)10(11)12/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOUDAPTBWZCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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